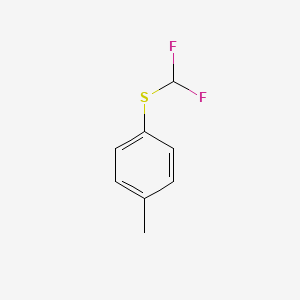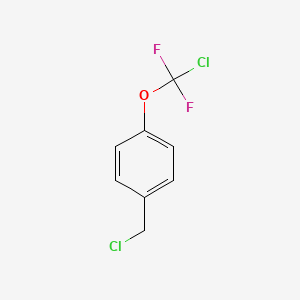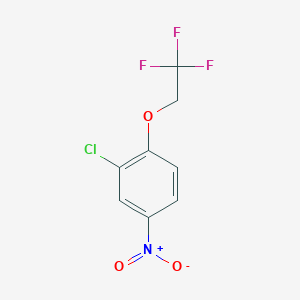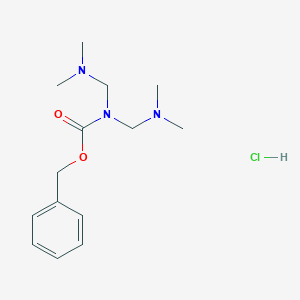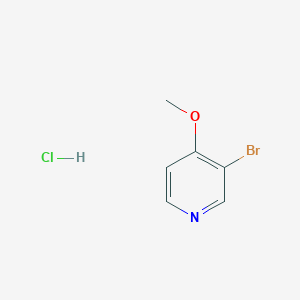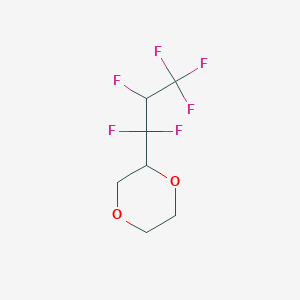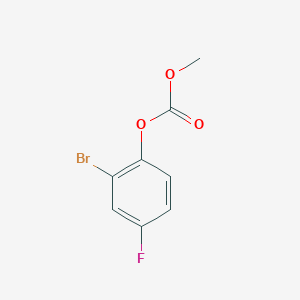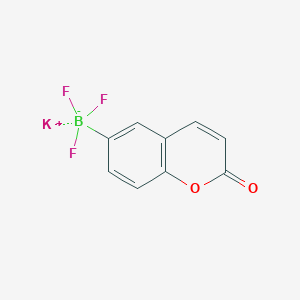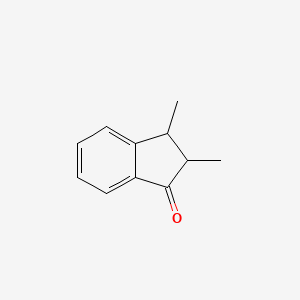
2,3-Dimethylindan-1-one
Vue d'ensemble
Description
2,3-Dimethylindan-1-one (DMI-1) is an organic compound that is a colorless liquid with a sweet, aromatic odor. It is a member of the family of indanones, which are cyclic ketones with a five-membered ring containing two methyl groups. DMI-1 is a versatile compound that has a wide range of applications in the fields of science, medicine, and industry. In
Applications De Recherche Scientifique
2,3-Dimethylindan-1-one is used in a variety of scientific research applications, including as a solvent in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. In addition, 2,3-Dimethylindan-1-one has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antiviral drugs.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylindan-1-one is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. This reaction is typically catalyzed by a Lewis acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dimethylindan-1-one are not well understood, but it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been found to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dimethylindan-1-one in lab experiments include its low toxicity, low cost, and wide range of applications. However, it is important to note that 2,3-Dimethylindan-1-one is a flammable liquid and should be handled with care in the laboratory.
Orientations Futures
Future research on 2,3-Dimethylindan-1-one could focus on further exploring its biochemical and physiological effects, as well as its potential applications in the fields of medicine and industry. Additionally, further research could be done to explore the potential of using 2,3-Dimethylindan-1-one as a catalyst in the production of polymers. Finally, further research could be done to explore the potential of using 2,3-Dimethylindan-1-one as a reagent in organic synthesis.
Propriétés
IUPAC Name |
2,3-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAGKGNWQUMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1-indanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


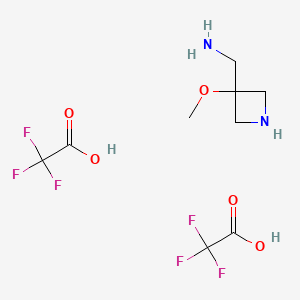

![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
